Methyl 3-amino-5-bromo-2-hydroxybenzoate
Overview
Description
“Methyl 3-amino-5-bromo-2-hydroxybenzoate” is a chemical compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 . It is also known by other names such as “Methyl 3-amino-5-bromosalicylate”, “2-Amino-4-bromo-6-(methoxycarbonyl)phenol”, and "5-Bromo-2-hydroxy-3-(methoxycarbonyl)aniline" .
Molecular Structure Analysis
The IUPAC name of this compound is “methyl 3-amino-5-bromo-2-hydroxybenzoate” and its InChI code is "1S/C8H8BrNO3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,10H2,1H3" . This information can be used to draw the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 3-amino-5-bromo-2-hydroxybenzoate” is a solid compound . It has a boiling point of 105-107°C .Scientific Research Applications
-
Synthesis of Indole Derivatives
- Application : Indole derivatives are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Results or Outcomes : The outcomes would also depend on the specific indole derivative being synthesized. In general, the synthesis of indole derivatives could lead to the discovery of new biologically active compounds with potential applications in medicine .
Safety And Hazards
The compound has several hazard statements: H302+H312+H332;H319;H335 . This means it is harmful if swallowed, in contact with skin, or if inhaled. It can cause eye irritation and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
methyl 3-amino-5-bromo-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJRJOTYBRIVQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576547 | |
Record name | Methyl 3-amino-5-bromo-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-5-bromo-2-hydroxybenzoate | |
CAS RN |
141761-82-2 | |
Record name | Methyl 3-amino-5-bromo-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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